

Application Notes and Protocols for ABBV-167 Immediate-Release Tablet Formulation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immediate-release tablet formulation of **ABBV-167**, a phosphate prodrug of the B-cell lymphoma-2 (BCL-2) inhibitor, venetoclax. The information provided is intended to guide researchers and drug development professionals in understanding the formulation, its intended use, and relevant experimental protocols.

Introduction

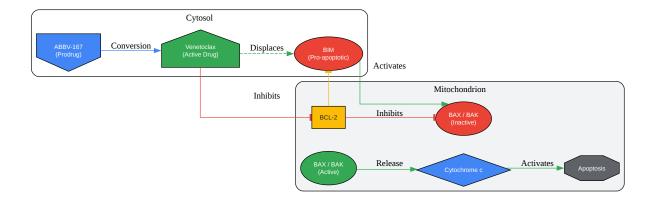
ABBV-167 was developed to address the challenges associated with the parent drug, venetoclax, which exhibits low aqueous solubility.[1][2] As a phosphate prodrug, ABBV-167 demonstrates significantly increased water solubility, allowing for a higher drug load in a smaller tablet and subsequently reducing the pill burden for patients.[1][3] Upon oral administration, ABBV-167 is efficiently converted to venetoclax.[1][2] This immediate-release formulation is designed for rapid dissolution and absorption.

Mechanism of Action: BCL-2 Inhibition

ABBV-167 exerts its therapeutic effect through its active metabolite, venetoclax. Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (BCL-2).[4][5] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death).[2] Venetoclax binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BIM. This frees up pro-apoptotic proteins to activate BAX



and BAK, which then oligomerize and permeabilize the mitochondrial outer membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating caspases and inducing apoptosis.[6][7]



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Caption: Simplified signaling pathway of ABBV-167 (Venetoclax) in inducing apoptosis.

Formulation and Manufacturing

The **ABBV-167** immediate-release tablet is a solid dosage form prepared by wet granulation.[1] This method is employed to improve the flow and compression characteristics of the drug substance blend.

Table 1: Composition of **ABBV-167** Immediate-Release Tablet[1]

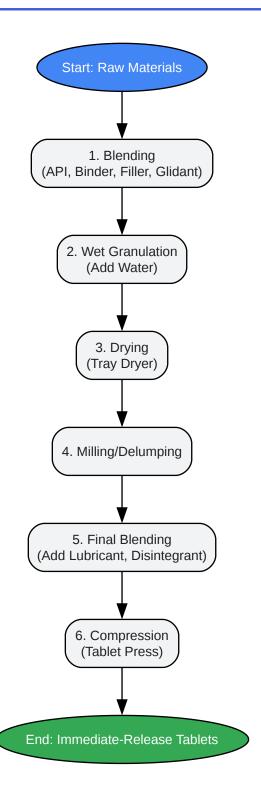


Component	Percentage by Weight (%)	Function
ABBV-167	65.5	Active Pharmaceutical Ingredient
Binder	Not Specified	Granulation Aid
Filler	Not Specified	Bulk Agent
Glidant	Not Specified	Improves Powder Flow
Disintegrant	Not Specified	Facilitates Tablet Breakup
Lubricant	Not Specified	Reduces Friction During Compression

Experimental Protocol: Tablet Manufacturing[1]

- Blending: The active pharmaceutical ingredient (ABBV-167) is blended with a binder, filler, and glidant in a high-shear mixer.
- Granulation: Water is added to the powder blend under continuous mixing to form granules.
- Drying: The wet granulation is tray-dried to achieve a target moisture content.
- Milling: The dried granules are delumped or milled to obtain a uniform particle size distribution.
- Final Blending: The milled granules are blended with a lubricant and a disintegrant.
- Compression: The final blend is compressed into tablets using a high-speed tablet press with
 7 mm round tooling.





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Caption: Workflow for the manufacturing of ABBV-167 immediate-release tablets.

Clinical Bioavailability Study Protocol



The following protocol is based on a clinical study conducted in healthy volunteers to assess the pharmacokinetics of the **ABBV-167** immediate-release tablet.[1]

Study Design: A crossover study in healthy female subjects.[1]

Table 2: Dosing and Administration[1]

Parameter	Value
Active Dose	113 mg ABBV-167 (free base)
Molar Equivalent	100 mg venetoclax
Tablet Weight	172.5 mg
Administration	Oral
Food Effect Arm	Administered with a high-fat meal
Fasted Arm	Administered after an overnight fast

Experimental Protocol: Bioavailability Assessment[1]

- Subject Screening and Enrollment: Screen healthy female subjects based on inclusion and exclusion criteria.
- Dosing: Administer a single 113 mg ABBV-167 immediate-release tablet.
- Blood Sampling: Collect blood samples at pre-defined time points post-dosing.
- Plasma Separation: Process blood samples to separate plasma.
- Bioanalysis: Analyze plasma samples to determine the concentrations of ABBV-167 and venetoclax using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).

Table 3: Pharmacokinetic Parameters of Venetoclax after **ABBV-167** Administration (Fasted State)[1]



Parameter	Mean Value
Cmax (ng/mL)	1040
Tmax (hr)	5.8
AUCt (ng·h/mL)	16800

Quality Control and Analytical Methods

Purity and Identity:

- Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
- Protocol: Develop a stability-indicating HPLC method to separate ABBV-167 from its
 potential degradants and the active metabolite, venetoclax. Use reference standards for
 peak identification and quantification.

Dissolution:

- Method: USP Apparatus 2 (Paddle Method).
- Protocol:
 - Place the tablet in a vessel containing a specified volume of dissolution medium (e.g., pH
 6.8 phosphate buffer).
 - Rotate the paddle at a specified speed (e.g., 50 RPM).
 - Withdraw samples at predetermined time intervals.
 - Analyze the samples for the amount of dissolved ABBV-167 using HPLC.

Storage and Stability

The drug substance of **ABBV-167** has been noted to have physical and chemical stability liabilities, including loss of crystallinity.[6] Therefore, proper storage is crucial.



Storage Conditions: Store the immediate-release tablets at controlled room temperature (20-25°C) in well-closed containers to protect from moisture.[1] The active pharmaceutical ingredient (API) is stored at 2°C–8°C to prevent chemical degradation and loss of crystallinity.[1]

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